molecular formula C22H22ClF3N4O6S B13428418 Fenpyrazone CAS No. 1992017-55-6

Fenpyrazone

Cat. No.: B13428418
CAS No.: 1992017-55-6
M. Wt: 562.9 g/mol
InChI Key: NWBFHIJKEYFVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenpyrazone is a novel herbicide primarily used for post-emergence control of annual monocotyledon and dicotyledon weeds. It is particularly effective in crops such as maize and wheat . This compound belongs to the benzoylpyrazole group and functions as a 4-hydroxyphenylpyruvate dioxygenase inhibitor .

Chemical Reactions Analysis

Fenpyrazone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Fenpyrazone has a wide range of scientific research applications:

Mechanism of Action

Fenpyrazone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition disrupts the synthesis of plastoquinone and tocopherols, essential components in the photosynthetic pathway of plants. As a result, the affected plants experience oxidative stress and eventually die .

Comparison with Similar Compounds

Fenpyrazone is unique compared to other herbicides due to its specific mode of action and chemical structure. Similar compounds include:

This compound stands out due to its high efficacy and lower environmental impact compared to some of these similar compounds .

Properties

CAS No.

1992017-55-6

Molecular Formula

C22H22ClF3N4O6S

Molecular Weight

562.9 g/mol

IUPAC Name

[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3

InChI Key

NWBFHIJKEYFVND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.